GAK inhibitor 49 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

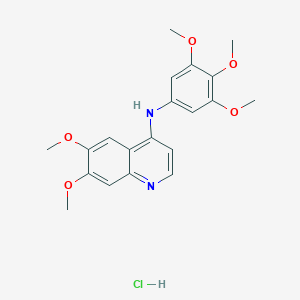

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5.ClH/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4;/h6-11H,1-5H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMZTXOCDWFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GAK Inhibitor 49 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in cellular trafficking events, particularly in the uncoating of clathrin-coated vesicles. Its involvement in various pathological processes, including viral infections like Hepatitis C, and certain cancers, has positioned GAK as a promising therapeutic target. GAK inhibitor 49 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of GAK. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by directly targeting the ATP-binding pocket of GAK, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of GAK in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of a wide range of molecules, including growth factors, receptors, and pathogens.

The primary role of GAK in CME is to facilitate the uncoating of clathrin-coated vesicles. GAK, in concert with the chaperone protein Hsc70, promotes the disassembly of the clathrin lattice, releasing the vesicle for subsequent transport and fusion within the cell. By inhibiting GAK's kinase activity, this compound effectively stalls this uncoating process. This leads to an accumulation of clathrin-coated vesicles and a subsequent disruption of intracellular trafficking and signaling pathways that are dependent on CME.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Value | Reference |

| GAK | Ki | 0.54 nM | [1][2][3] |

| GAK | Cellular IC50 | 56 nM | [1][2][3][4] |

| AAK1 | IC50 | 28 µM | [1] |

| BMP2K | IC50 | 63 µM | [1] |

| STK16 | IC50 | >100 µM | [1] |

| RIPK2 | Binding Affinity | Shows binding | [1][2][3] |

Signaling Pathway

The following diagram illustrates the role of GAK in the clathrin-mediated endocytosis pathway and the mechanism of inhibition by this compound.

Figure 1: GAK's role in clathrin-mediated endocytosis and its inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (Ki) of the inhibitor to the GAK kinase domain.

Principle: A competitive binding assay where the inhibitor competes with a fluorescently labeled ATP-competitive tracer for binding to the GAK kinase domain. The binding of the tracer to the kinase is detected by Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare a solution containing the GAK kinase and the europium-labeled anti-tag antibody.

-

Prepare a solution of the fluorescently labeled ATP-competitive tracer.

-

-

Assay Plate Setup:

-

Add the inhibitor dilutions to the wells of a microplate.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the FRET signal using a plate reader.

-

Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which can then be converted to a Ki value.

Cellular Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitor on cultured cells and to calculate the cellular IC50.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Western Blotting for Phospho-protein Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation of GAK substrates, such as the µ2 subunit of the AP2 adaptor complex (AP2M1).

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated AP2M1 and total AP2M1).

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations. Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AP2M1). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

-

Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., anti-AP2M1) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a kinase inhibition assay.

Figure 2: Workflow for a typical kinase inhibition assay.

Conclusion

This compound is a valuable research tool for elucidating the cellular functions of GAK and for exploring its potential as a therapeutic target. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable probe for studying the intricate processes of clathrin-mediated endocytosis and its role in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies.

References

Cyclin G-Associated Kinase (GAK): A Core Regulator of Cellular Trafficking and Mitotic Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in fundamental cellular processes. Initially identified as a partner of cyclin G, GAK is now recognized as a key regulator of clathrin-mediated endocytosis and a critical component for proper mitotic progression. Its dual functionality, stemming from its N-terminal kinase domain and a C-terminal domain with homology to auxilin, positions GAK at the crossroads of intracellular trafficking and cell division. Dysregulation of GAK has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of GAK's function in cellular pathways, presents quantitative data on its interactions, details key experimental protocols for its study, and visualizes its complex roles through signaling and workflow diagrams.

Core Cellular Functions of GAK

GAK's cellular functions are multifaceted, primarily revolving around its involvement in membrane trafficking and cell cycle control.

Clathrin-Mediated Endocytosis and Vesicular Trafficking

GAK is an essential cofactor for the Hsc70-dependent uncoating of clathrin-coated vesicles.[1] It facilitates the removal of the clathrin coat from newly formed vesicles, a crucial step for the vesicle's subsequent fusion with target membranes and the recycling of clathrin molecules.[1] This process is vital for receptor-mediated endocytosis, a pathway responsible for the uptake of a wide range of extracellular molecules.[2] GAK's role in this pathway is mediated by its interaction with clathrin and the adaptor protein complexes AP-1 and AP-2.[3] GAK phosphorylates the μ subunits of AP-1 and AP-2, which is thought to regulate their cargo-binding affinity and the assembly of clathrin coats.[1]

Mitotic Progression and Centrosome Maturation

Beyond its role in intracellular trafficking, GAK is a critical regulator of mitosis.[4][5] GAK is required for the proper maturation of centrosomes, the primary microtubule-organizing centers in animal cells.[4][5] Depletion of GAK leads to defects in mitotic spindle assembly, resulting in chromosome misalignment and activation of the spindle assembly checkpoint.[4][6] This can lead to a cell cycle arrest in metaphase.[4][6] GAK's mitotic function is also linked to its interaction with clathrin, suggesting a coordinated role for these proteins in both endocytosis and cell division.[4]

GAK in Disease and as a Therapeutic Target

Given its central role in essential cellular processes, it is not surprising that aberrant GAK function is associated with several diseases.

Role in Cancer

Elevated expression of GAK has been observed in various cancers and is often correlated with poor prognosis.[6] In diffuse large B-cell lymphoma (DLBCL), GAK has been identified as a novel therapeutic target.[7][8][9] Inhibition of GAK's kinase activity leads to G2/M phase cell cycle arrest and apoptosis in DLBCL cells, highlighting its importance in cancer cell proliferation.[6][7] Furthermore, GAK expression has been linked to the progression of prostate cancer.[7]

Involvement in Viral Infections

GAK plays a significant role in the life cycle of several viruses. For viruses that utilize clathrin-mediated endocytosis for entry into host cells, GAK is a critical host factor.[2][10][11] For instance, GAK is required for the entry of Hepatitis C virus (HCV) into hepatocytes.[2][10][11] GAK inhibitors have been shown to block HCV entry and assembly, suggesting that targeting GAK could be a viable antiviral strategy.[11]

Quantitative Data on GAK Interactions

The development of small molecule inhibitors targeting GAK has provided valuable tools for studying its function and has potential therapeutic applications. The following table summarizes quantitative data for selected GAK inhibitors.

| Inhibitor | Type | Binding Affinity (Kd) | Cellular Potency (IC50) | Selectivity Notes | Reference(s) |

| SGC-GAK-1 | ATP-competitive | 1.9 nM | 110 nM | >30-fold selective over a panel of other kinases. Off-target effects on RIPK2 noted in cellular assays. | [7][8][12][13] |

| SGC-GAK-1N | Negative Control | >10 µM (for GAK) | >10 µM (for GAK) | Structurally related to SGC-GAK-1 but inactive against GAK. | [7] |

| HY-19764 | RIPK2 Inhibitor | >10 µM (for GAK) | 2.2 nM (for RIPK2) | A control compound that is a potent RIPK2 ligand but lacks GAK affinity. | [8] |

| Erlotinib | ATP-competitive | 3.4 nM | 0.5-1.5 µM (anti-HCV) | Also a potent inhibitor of EGFR. | [11] |

| Sunitinib | ATP-competitive | - | - | Potently inhibits AAK1 and other kinases. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of GAK.

siRNA-Mediated Knockdown of GAK

This protocol describes the depletion of GAK protein levels in cultured cells using small interfering RNA (siRNA).

Materials:

-

HeLa cells (or other suitable cell line)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting GAK (e.g., Dharmacon ON-TARGETplus)

-

Control non-targeting siRNA

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GAK, anti-tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: In separate tubes, dilute the GAK-targeting siRNA and the control siRNA in Opti-MEM I to a final concentration of 20 µM.

-

Transfection Reagent Preparation: In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I according to the manufacturer's instructions.

-

Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Protein Extraction: After incubation, wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GAK antibody and anti-tubulin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

In Vitro GAK Kinase Assay

This protocol describes a method to measure the kinase activity of GAK using a generic substrate like Histone H1.[15][16]

Materials:

-

Recombinant active GAK protein

-

Histone H1 (as substrate)

-

5X Kinase Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

-

[γ-32P]ATP

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

-

SDS-PAGE gels and Coomassie blue stain

Procedure:

-

Reaction Setup: Prepare a master mix containing 5X Kinase Buffer, sterile distilled water, and the substrate (Histone H1) on ice.

-

Enzyme Addition: Add the recombinant GAK protein to the master mix. For a negative control, prepare a reaction mix without the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP to each reaction tube. The final ATP concentration should be in the low micromolar range.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE Analysis (Optional): To visualize the phosphorylated substrate, stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Run the samples on an SDS-PAGE gel, stain with Coomassie blue to verify equal loading of the substrate, and expose the dried gel to a phosphor screen to detect the radiolabeled Histone H1.

Co-Immunoprecipitation (Co-IP) of GAK and Interacting Partners

This protocol describes the isolation of GAK and its associated proteins from cell lysates.[17][18][19][20]

Materials:

-

Cells expressing the proteins of interest

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-GAK antibody (for immunoprecipitation)

-

Control IgG antibody (e.g., rabbit IgG)

-

Protein A/G magnetic beads

-

Wash Buffer (same as Co-IP Lysis Buffer)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells with ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Add the anti-GAK antibody or control IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

For Western Blot Analysis: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

-

For Mass Spectrometry: Elute the proteins using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluate with Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against GAK and the suspected interacting partner.

-

For identification of novel interacting partners, the eluate can be analyzed by mass spectrometry.

-

Visualization of GAK Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key GAK-related signaling pathways and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Regulation of AP1 and AP2 Clathrin Adaptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SGC GAK 1 | Other Kinases | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

Pharmacological profile and properties of GAK inhibitor 49 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular trafficking and mitotic regulation. Its involvement in various pathological processes, including viral infections and cancer, has positioned it as a compelling therapeutic target. GAK inhibitor 49 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of GAK. This document provides an in-depth technical guide to its pharmacological profile, properties, and the experimental methodologies used for its characterization.

Pharmacological Properties

This compound demonstrates high affinity and potent inhibitory activity against GAK. Its pharmacological characteristics have been determined through a series of in vitro assays.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was quantified to determine its potency against GAK and its selectivity over other kinases. The key parameters are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line |

| Ki (GAK) | 0.54 nM | Biochemical Kinase Assay | - |

| Cellular IC50 (GAK) | 56 nM | NanoBRET Assay | HEK293 |

| IC50 (AAK1) | 28 µM | Biochemical Kinase Assay | - |

| IC50 (BMP2K) | 63 µM | Biochemical Kinase Assay | - |

| IC50 (STK16) | >100 µM | Biochemical Kinase Assay | - |

| Binding | Yes | Not Specified | - |

Data sourced from commercially available information.[1][2]

The data clearly indicates that this compound is a highly potent inhibitor of GAK, with a sub-nanomolar inhibition constant (Ki). The cellular IC50, which measures the concentration required to inhibit GAK activity by 50% in a cellular context, is 56 nM.[1][2] The compound exhibits remarkable selectivity for GAK over other kinases such as AAK1, BMP2K, and STK16, with IC50 values in the micromolar range for these off-targets.[2] Additionally, binding to RIPK2 has been observed.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] This means it binds to the ATP-binding pocket of the GAK kinase domain, preventing the binding of ATP and subsequent phosphorylation of GAK substrates. GAK is centrally involved in clathrin-mediated endocytosis and vesicular trafficking. By inhibiting GAK, the compound disrupts these processes. Furthermore, GAK has been identified as a key regulator of mitosis, and its inhibition leads to defects in cell division.[3]

Signaling Pathway and Cellular Processes

The mechanism of action of this compound can be visualized through its impact on key cellular pathways.

Caption: GAK Inhibition Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological studies. The following sections describe the likely methodologies used to characterize this compound, based on standard laboratory practices.

Biochemical Kinase Inhibition Assay (Ki Determination)

A common method for determining the Ki of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:

Caption: Biochemical Kinase Assay Workflow.

Methodology:

-

Kinase Reaction Setup: The kinase reaction is initiated by combining the GAK enzyme, a suitable substrate, ATP, and varying concentrations of this compound in a multi-well plate.

-

Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP.

-

ADP Conversion and Detection: Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Quantification: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The Ki value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Target Engagement Assay (IC50 Determination)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Intracellular Kinase Assay is a standard method to quantify the apparent affinity of a test compound for a target kinase in living cells.

Methodology:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector encoding a fusion of GAK and NanoLuc® luciferase.

-

Assay Setup: The transfected cells are seeded into multi-well plates. A specific NanoBRET™ tracer that binds to the ATP pocket of GAK is added to the cells, followed by the addition of this compound at various concentrations.

-

BRET Measurement: The cells are incubated to allow for compound entry and binding to the target. A substrate for NanoLuc® luciferase is then added, and the BRET signal is measured. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the GAK-NanoLuc® fusion).

-

Data Analysis: this compound competes with the tracer for binding to GAK. This competition results in a dose-dependent decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Therapeutic Applications

The potent and selective inhibition of GAK by this compound suggests its potential utility in several therapeutic areas:

-

Oncology: GAK is overexpressed in certain cancers, such as diffuse large B-cell lymphoma and prostate cancer, where it is implicated in cell proliferation and survival.[3][4] Inhibition of GAK has been shown to induce G2/M cell cycle arrest and disrupt mitotic progression.[3]

-

Antiviral Therapy: GAK is a host factor that is hijacked by several viruses, including Hepatitis C virus (HCV) and Dengue virus, for their entry into and assembly within host cells.[5][6] By inhibiting GAK, this compound could represent a novel host-targeted antiviral strategy.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of GAK. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development as a potential therapeutic agent in oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other GAK inhibitors.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. promega.com [promega.com]

- 4. promega.jp [promega.jp]

- 5. researchgate.net [researchgate.net]

- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

GAK Inhibitor 49 Hydrochloride: A Technical Guide to Target Binding, Affinity, and Cellular Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GAK inhibitor 49 hydrochloride, a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK). This document details the inhibitor's target binding affinity, the experimental methodologies used for its characterization, and its role within relevant signaling pathways.

Quantitative Binding Affinity and Potency

This compound demonstrates nanomolar binding affinity for GAK and potent cellular activity. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Target/System | Notes |

| Ki | 0.54 nM | Cyclin G-associated kinase (GAK) | Indicates very high binding affinity to the target kinase. |

| Cellular IC50 | 56 nM | - | Represents the concentration required to inhibit 50% of GAK activity within a cellular context.[1] |

| Selectivity | >50,000-fold | Over other NAK family members (AAK1, BMP2K, STK16) | Demonstrates high specificity for GAK within its kinase subfamily. |

| Primary Off-Target | RIPK2 | Receptor-Interacting Protein Kinase 2 | Shows some binding to RIPK2, which should be considered in experimental design.[1] |

Experimental Protocols

The determination of the binding affinity and selectivity of this compound involves sophisticated biochemical and cellular assays. The methodologies employed are detailed below.

Determination of Kinase Inhibition Constant (Ki)

The Ki value, representing the binding affinity of the inhibitor to the kinase, was determined using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding displacement assay.[2] This method provides a quantitative measure of the inhibitor's ability to displace a fluorescent tracer from the ATP-binding pocket of the kinase.

Experimental Workflow:

-

Reagents:

-

Recombinant human GAK protein.

-

Fluorescently labeled ATP-competitive tracer molecule.

-

Europium-labeled anti-tag antibody specific for the recombinant kinase.

-

This compound serially diluted to various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The GAK enzyme, the fluorescent tracer, and the anti-tag antibody are combined in the assay buffer.

-

Varying concentrations of this compound are added to the mixture.

-

The components are allowed to incubate to reach binding equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. A high FRET signal indicates the tracer is bound to the kinase, while a low signal indicates displacement by the inhibitor.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the kinase.

-

Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it was screened against a broad panel of human kinases.[3][4] This is crucial to understand potential off-target effects and to confirm the inhibitor's specificity.

Methodology:

A common method for large-scale kinase profiling is a competitive binding assay platform (e.g., KINOMEscan™).

-

Principle: An immobilized active site-directed ligand is used to bind to the kinase of interest. The test inhibitor (this compound) is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the DNA tag attached to the kinase.

-

Procedure:

-

A library of human kinases is individually tested.

-

Each kinase is incubated with the inhibitor at a fixed concentration.

-

The mixture is then applied to the ligand-coated solid support.

-

After washing away unbound kinase, the amount of bound kinase is measured.

-

-

Data Interpretation: The results are often expressed as the percentage of kinase bound in the presence of the inhibitor compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

GAK Signaling Pathways

GAK is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis and receptor trafficking. Its inhibition can therefore have significant downstream cellular effects.

Role in Clathrin-Mediated Endocytosis

GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It functions in concert with the chaperone protein Hsc70 and the adaptor protein complex AP-2.

In this pathway, GAK is recruited to newly formed clathrin-coated vesicles. It then recruits Hsc70, which utilizes its ATPase activity to disassemble the clathrin coat, releasing the vesicle for transport to its destination. Inhibition of GAK stalls this process, leading to an accumulation of clathrin-coated vesicles.

Regulation of EGFR Signaling

GAK has also been implicated in the signaling and trafficking of the Epidermal Growth Factor Receptor (EGFR). Depletion of GAK has been shown to alter EGFR signaling and degradation pathways.

By regulating the endocytosis of EGFR, GAK influences the balance between receptor degradation and recycling. Inhibition of GAK can therefore modulate the duration and intensity of EGFR signaling, which has implications for cellular processes such as proliferation and survival.

Conclusion

This compound is a valuable research tool for elucidating the cellular functions of Cyclin G-associated kinase. Its high potency and selectivity make it suitable for in vitro and cell-based studies of GAK's role in clathrin-mediated endocytosis, receptor trafficking, and other cellular processes. Understanding the specific experimental methodologies used to characterize this inhibitor and its place within key signaling pathways is essential for the accurate design and interpretation of experiments in drug discovery and cell biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

An In-depth Technical Guide to the Role of GAK in Clathrin-Mediated Intracellular Trafficking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK), also known as auxilin-2, is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in clathrin-mediated intracellular trafficking. It is a multifunctional protein essential for the uncoating of clathrin-coated vesicles (CCVs), a critical step for the recycling of clathrin and its adaptors for subsequent rounds of endocytosis. GAK's function is primarily mediated through its C-terminal J-domain, which recruits and stimulates the ATPase activity of the chaperone Hsc70, leading to the disassembly of the clathrin coat. While its kinase activity is not essential for the core uncoating process, it is implicated in the regulation of adaptor proteins and has emerging roles in mitosis and cell cycle progression. This guide provides a comprehensive overview of GAK's structure, function, and mechanism of action in clathrin-mediated trafficking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Functions and Domain Architecture of GAK

GAK is a multi-domain protein that integrates kinase activity with a crucial role in chaperoning clathrin.[1] Its structure is key to its function in orchestrating the disassembly of clathrin coats.

Key Domains of GAK:

-

N-terminal Kinase Domain: A serine/threonine kinase that can phosphorylate the medium chain (μ2) of the AP-2 adaptor complex in vitro, suggesting a regulatory role in the early stages of clathrin-mediated endocytosis (CME).[2][3]

-

PTEN-like Domain: A domain homologous to the phosphatase and tensin homolog (PTEN) tumor suppressor. While catalytically inactive, this domain is crucial for the recruitment of GAK to clathrin-coated pits (CCPs), likely through interactions with membrane phospholipids.[4][5]

-

Clathrin-Binding Domain (CBD): Mediates the direct interaction with the clathrin heavy chain, targeting GAK to the clathrin lattice of CCVs.[1][6]

-

C-terminal J-Domain: This domain is functionally homologous to the DnaJ family of co-chaperones. It binds to the ATPase domain of Hsc70 and stimulates its activity, which is the driving force for clathrin uncoating.[1][3][6]

Studies have shown that a C-terminal fragment of GAK, containing only the clathrin-binding and J-domains, is sufficient to rescue defects in clathrin uncoating and trafficking in GAK-knockout cells.[1][6] This highlights the central importance of these two domains in the uncoating process.[1]

Mechanism of Action in Clathrin Uncoating

The primary and most well-characterized function of GAK is its role as an essential cofactor for Hsc70-mediated uncoating of CCVs.[5][7] This process is critical for both endocytosis from the plasma membrane and trafficking from the trans-Golgi network (TGN).[3][7]

The sequence of events is as follows:

-

Recruitment to CCVs: Following the scission of a CCV from the membrane, GAK is recruited to the vesicle. This recruitment is dynamic, occurring in transient bursts immediately after vesicle formation.[5][8] The PTEN-like domain's interaction with phospholipids is important for this initial targeting.[4][5]

-

Hsc70 Engagement: The J-domain of GAK binds to Hsc70, an ATP-dependent molecular chaperone.[1][6]

-

Stimulation of ATPase Activity: The J-domain stimulates the ATPase activity of Hsc70.[9]

-

Clathrin Lattice Disassembly: The energy derived from ATP hydrolysis by Hsc70 is used to disrupt the interactions between clathrin triskelia, leading to the rapid disassembly of the clathrin coat.[9]

-

Recycling of Components: Once uncoated, clathrin and adaptor proteins are released into the cytosol and can be reused for further rounds of vesicle formation.[9]

Depletion of GAK leads to a significant reduction in the internalization of cargo such as transferrin and epidermal growth factor (EGF), demonstrating its importance in receptor-mediated endocytosis.[7] Furthermore, GAK knockdown results in a decrease in the number of CCPs and a mislocalization of clathrin and its adaptors.[7]

Quantitative Data on GAK Function

While extensive qualitative data exists, specific quantitative biophysical and cellular data for GAK are less abundant in the literature. The following table summarizes key quantitative insights.

| Parameter | Value/Observation | Experimental Context | Reference |

| GAK Recruitment | 4-6 molecules of GAK are sufficient for uncoating. | Single-molecule imaging in living cells. | [8] |

| Effect on Endocytosis | Marked decrease in transferrin and EGF internalization upon GAK knockdown. | Vector-based shRNA knockdown in HeLa cells. | [7] |

| Clathrin Dynamics | Knockout of GAK inhibits clathrin exchange between CCPs and the cytosol. | Photobleaching experiments in GAK-knockout MEFs. | [1] |

| Domain Sufficiency | A 62-kDa C-terminal fragment (clathrin-binding and J-domains) rescues clathrin-dependent trafficking defects. | Rescue experiments in GAK-knockout fibroblasts. | [1][6] |

Signaling Pathways and Experimental Workflows

GAK-Mediated Clathrin Uncoating Pathway

This diagram illustrates the core mechanism of GAK in disassembling the clathrin coat from a newly formed vesicle.

Caption: GAK-mediated uncoating of a clathrin-coated vesicle.

Experimental Workflow: Investigating GAK Function via siRNA Knockdown

This workflow outlines a typical experiment to assess the impact of GAK depletion on clathrin-mediated endocytosis.

Caption: Workflow for GAK knockdown and functional analysis.

Detailed Experimental Protocols

Protocol: GAK Knockdown and Transferrin Uptake Assay

This protocol is adapted from methodologies used to demonstrate GAK's role in receptor-mediated endocytosis.[7]

Objective: To quantify the effect of GAK depletion on the rate of clathrin-mediated endocytosis using fluorescently labeled transferrin.

Materials:

-

HeLa cells

-

GAK-specific siRNA oligonucleotides and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

Complete DMEM medium

-

Serum-free DMEM

-

Alexa Fluor-conjugated Transferrin (Tfn-AF)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 24-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Transfection:

-

Dilute GAK siRNA or control siRNA in Opti-MEM.

-

Dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine solutions and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

-

Verification of Knockdown (Parallel Plate): Lyse cells from a parallel well and perform a Western blot using an anti-GAK antibody to confirm protein depletion.

-

Transferrin Uptake Assay:

-

Wash the transfected cells with ice-cold PBS.

-

Starve the cells in serum-free DMEM for 30 minutes at 37°C to deplete endogenous transferrin.

-

Chill the cells on ice for 10 minutes.

-

Add pre-chilled Tfn-AF (e.g., 25 µg/mL in serum-free DMEM) and incubate on ice for 30 minutes to allow binding to the transferrin receptor at the cell surface.

-

To start internalization, transfer the plates to a 37°C water bath for a defined period (e.g., 5-15 minutes).

-

To stop internalization, immediately place the plates back on ice and wash twice with ice-cold PBS.

-

To remove surface-bound (non-internalized) transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells in lysis buffer containing a non-ionic detergent.

-

Measure the fluorescence of the lysate using a plate reader.

-

Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.

-

-

Data Analysis: Normalize the fluorescence signal of GAK-depleted cells to that of control cells to determine the percentage reduction in transferrin uptake.

Protocol: Co-Immunoprecipitation of GAK and Clathrin Heavy Chain

Objective: To demonstrate the physical interaction between GAK and clathrin heavy chain (CHC) in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

-

Anti-GAK antibody

-

Anti-CHC antibody

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Wash a confluent 10 cm dish of cells with ice-cold PBS.

-

Add 1 mL of ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

-

-

Pre-clearing:

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as the "Input" control.

-

Divide the remaining lysate into two tubes. Add the anti-GAK antibody to one tube and the normal IgG control to the other.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture Immune Complexes:

-

Add equilibrated Protein A/G beads to each tube and incubate for 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold wash buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blot, probing with an anti-CHC antibody. A band for CHC in the GAK IP lane (but not the IgG control lane) indicates an interaction.

-

Role in Disease and as a Drug Target

GAK's fundamental role in cellular trafficking and its more recently discovered functions in mitosis make it a protein of interest in several disease contexts.

-

Cancer: GAK is essential for mitotic progression.[2][10] Its depletion can cause metaphase arrest and abnormal spindle formation.[2][10] This has led to the identification of GAK as a potential therapeutic target in malignancies like diffuse large B-cell lymphoma (DLBCL), where GAK inhibition shows tumor-selective potency.[11][12][13]

-

Neurodegenerative Diseases: Genome-wide association studies have implicated GAK as a risk gene for Parkinson's disease (PD).[14] There is evidence suggesting a functional link between GAK and LRRK2, a well-established PD-associated kinase.[14] Therefore, GAK inhibitors are being explored as a potential alternative therapeutic strategy for PD.[14][15]

-

Viral Infections: Many viruses hijack the host cell's clathrin-mediated endocytosis pathway for entry. GAK's central role in this process makes it a potential target for broad-spectrum antiviral therapies.

The development of specific GAK kinase inhibitors is an active area of research, not only for their therapeutic potential but also to dissect the specific roles of GAK's kinase activity versus its scaffolding and uncoating functions.[15][16]

Conclusion

GAK is an indispensable component of the clathrin-mediated trafficking machinery. Its primary role is to act as a co-chaperone for Hsc70, driving the critical uncoating of clathrin-coated vesicles. This function is predominantly mediated by its clathrin-binding and J-domains. While its kinase domain's precise roles in trafficking are still being fully elucidated, emerging evidence points to its importance in mitotic regulation, opening new avenues for therapeutic intervention in cancer and other diseases. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the multifaceted functions of this key cellular regulator.

References

- 1. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Recruitment dynamics of GAK and auxilin to clathrin-coated pits during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic early recruitment of GAK–Hsc70 regulates coated pit maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. oncozine.com [oncozine.com]

- 14. Validation of Cyclin-G Associated kinase (GAK) as a Target for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 15. news-medical.net [news-medical.net]

- 16. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

GAK as a Therapeutic Target in Viral Diseases and Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target in the disparate fields of virology and oncology. Initially characterized for its crucial role in clathrin-mediated endocytosis (CME), GAK's functions extend to the intricate regulation of mitosis. This dual functionality positions GAK as a pivotal node in cellular processes that are frequently hijacked by pathogens and dysregulated in cancer. In viral infections, a multitude of viruses exploit CME for cellular entry, making GAK a potential host-directed, broad-spectrum antiviral target. In oncology, particularly in malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), GAK's role in ensuring proper mitotic progression presents a novel vulnerability that can be exploited for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms underpinning GAK's role in these diseases, quantitative data on targeted inhibitors, detailed experimental protocols for its study, and visualizations of the key signaling pathways.

GAK in Viral Diseases: A Gatekeeper of Viral Entry

GAK is a key regulator of CME, a fundamental process for the internalization of various extracellular materials, which is also a common route of entry for numerous viruses.[1][2] GAK's involvement in CME makes it a potential target for broad-spectrum antiviral therapies, as inhibiting a host factor essential for viral entry could be effective against a range of viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), Ebola Virus (EBOV), and SARS-CoV-2.[3][4][5]

Mechanism of Action in Viral Entry

GAK's primary role in CME is to facilitate the uncoating of clathrin-coated vesicles (CCVs).[6][7] This process is essential for the release of the viral payload into the cytoplasm. GAK, in conjunction with the chaperone protein Hsc70, mediates the disassembly of the clathrin lattice from the vesicle.[6][7]

Furthermore, GAK phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), which is critical for the recruitment of cargo into the forming CCV.[8][9] By regulating AP-2, GAK influences the efficiency of viral particle internalization.[10] Inhibition of GAK disrupts these processes, thereby preventing viral entry and subsequent replication.[1][5] The approved anticancer drugs erlotinib and sunitinib have been shown to inhibit GAK and exhibit antiviral activity by impairing intracellular viral trafficking.[10][11][12]

Signaling Pathway in Clathrin-Mediated Viral Entry

The following diagram illustrates the central role of GAK in the CME pathway utilized by viruses for cellular entry.

Caption: GAK's role in clathrin-mediated viral entry.

GAK in Cancer: A Novel Mitotic Vulnerability

While the role of GAK in CME can influence cancer progression by modulating growth factor receptor signaling, recent evidence has unveiled a more direct and critical role for GAK in mitosis.[][14] This discovery has positioned GAK as a promising therapeutic target in cancers that are particularly dependent on its mitotic functions, such as Diffuse Large B-cell Lymphoma (DLBCL).[15][16][17]

Mechanism of Action in Cancer

In contrast to its role in viral diseases, the therapeutic targeting of GAK in cancer, particularly DLBCL, focuses on its function in cell cycle progression.[18][19] GAK is essential for proper mitotic spindle formation and chromosome alignment during metaphase.[20] Inhibition of GAK's kinase activity leads to defects in the mitotic spindle, triggering the spindle assembly checkpoint (SAC), which results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[15][18][19] This effect is particularly pronounced in cancer cells with a deficiency in the retinoblastoma (RB) tumor suppressor, suggesting a synthetic lethal interaction.[15][18] The selective GAK inhibitor, SGC-GAK-1, has been shown to induce these effects and reduce tumor burden in preclinical models of DLBCL.[15][21]

Signaling Pathway in Mitotic Progression

The following diagram depicts the involvement of GAK in the regulation of mitotic spindle assembly, a critical process for cell division that is targeted in cancer therapy.

Caption: GAK's role in mitotic progression and the effect of its inhibition.

Quantitative Data on GAK Inhibitors

The development of specific GAK inhibitors and the repurposing of existing drugs have provided valuable tools to probe GAK function and assess its therapeutic potential. The following table summarizes key quantitative data for selected GAK inhibitors.

| Inhibitor | Target(s) | Ki (nM) | KD (nM) | Cellular IC50 (nM) | Reference(s) |

| SGC-GAK-1 | GAK | 3.1 | 4.5 | ~50-100 (in some cancer cell lines) | [14][21] |

| Erlotinib | EGFR, GAK | - | 3.4 (for GAK) | Varies by cell line | [9] |

| Sunitinib | Multiple kinases including AAK1, GAK | - | - | Varies by cell line | [11] |

| Isothiazolo[5,4-b]pyridines | GAK | Low nanomolar | - | ~1500-3000 (antiviral EC50) | [9] |

Experimental Protocols

In Vitro GAK Kinase Assay (ADP-Glo™ Based)

This protocol is designed to measure the kinase activity of GAK by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

-

Recombinant human GAK enzyme

-

GAK substrate (e.g., histone H1 or a specific peptide)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (GAK inhibitors)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) control.

-

Add 2.5 µL of a 2X GAK enzyme solution prepared in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mix prepared in kinase buffer. The final concentrations of ATP should be at or near the Km for GAK.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is inversely correlated with GAK activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Viral Pseudoparticle Entry Assay

This assay is used to assess the effect of GAK inhibitors on the entry of viruses that utilize CME. It employs non-replicating viral pseudoparticles carrying a reporter gene (e.g., luciferase).

Materials:

-

Viral pseudoparticles (e.g., HCVpp, SARS-CoV-2pp) expressing a reporter gene.

-

Target cells susceptible to viral entry (e.g., Huh-7 cells for HCVpp).

-

Complete growth medium.

-

Test compounds (GAK inhibitors).

-

Luciferase assay reagent.

-

96-well white, clear-bottom assay plates.

Procedure:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.

-

Infect the cells with viral pseudoparticles in the presence of the compound.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

Remove the medium and lyse the cells.

-

Add luciferase assay reagent to the cell lysate and measure the luminescence.

-

The reduction in luciferase signal in compound-treated cells compared to the vehicle control indicates inhibition of viral entry.

-

Calculate the percent inhibition and determine the EC50 values.

Immunofluorescence Microscopy of Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and chromosome alignment in cancer cells treated with GAK inhibitors.

Materials:

-

Cancer cell line (e.g., DLBCL cell line).

-

Glass coverslips.

-

Complete growth medium.

-

Test compound (GAK inhibitor).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes).

-

Fluorescently labeled secondary antibodies.

-

DAPI (for DNA staining).

-

Antifade mounting medium.

-

Confocal microscope.

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with the GAK inhibitor or vehicle control for a predetermined time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on glass slides using antifade mounting medium.

-

Image the cells using a confocal microscope to visualize the mitotic spindle morphology and chromosome alignment.

Conclusion

Cyclin G-associated kinase stands at the crossroads of viral pathogenesis and cancer biology, presenting a unique and promising therapeutic target. Its well-defined role in clathrin-mediated endocytosis provides a clear rationale for the development of broad-spectrum antiviral agents. Concurrently, the discovery of its critical function in mitotic progression, particularly in certain cancer contexts like DLBCL, opens up new avenues for targeted cancer therapy. The availability of potent and selective chemical probes, coupled with robust experimental assays, will undoubtedly accelerate the translation of GAK-targeted therapies from the laboratory to the clinic. Further research into the diverse substrates and regulatory mechanisms of GAK will continue to unveil its complex cellular functions and solidify its standing as a key therapeutic target in modern drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depletion of GAK/auxilin 2 inhibits receptor-mediated endocytosis and recruitment of both clathrin and clathrin adaptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Feasibility and biological rationale of repurposing sunitinib and erlotinib for dengue treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ashpublications.org [ashpublications.org]

- 16. oncodaily.com [oncodaily.com]

- 17. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. ashpublications.org [ashpublications.org]

- 20. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Structural Biology of Cyclin G-Associated Kinase (GAK) and Its Inhibitor Binding Conformations

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclin G-Associated Kinase (GAK)

Cyclin G-associated kinase (GAK), also known as auxilin 2, is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes.[1][2] Initially identified as an association partner of cyclin G and cyclin-dependent kinase 5 (CDK5), GAK is a key regulator of clathrin-mediated trafficking, which is essential for both endocytic and secretory pathways.[1][2][3] Beyond its cytoplasmic functions, GAK is also involved in nuclear processes, including the proper maturation of centrosomes and the progression of mitosis.[2][3][4]

GAK's involvement in various cellular functions has implicated it in several diseases. It has emerged as a promising drug target for the treatment of viral infections like Hepatitis C Virus (HCV), where it is essential for viral entry and assembly.[1][5] Furthermore, GAK is over-expressed in certain cancers, such as osteosarcoma, and its expression levels have been correlated with the aggressiveness of prostate cancer.[4] Genome-wide association studies have also linked single nucleotide polymorphisms in the GAK gene to an increased susceptibility to Parkinson's disease.[4]

The Structural Landscape of GAK

The GAK protein is a multi-domain protein. The N-terminal region contains the functional Ser/Thr protein kinase domain, which is capable of phosphorylating substrates like histone H1.[6] The C-terminal portion of GAK is highly homologous to the neuronal protein auxilin and consists of three key subdomains: a tensin-like domain, a clathrin-binding domain, and a J-domain.[4][6] The J-domain is responsible for interacting with the molecular chaperone Hsc70, which facilitates the uncoating of clathrin-coated vesicles.[6]

The catalytic domain of GAK exhibits significant plasticity, a feature that contributes to it being a frequent off-target for many clinical kinase inhibitors.[3][7] X-ray crystallography studies have been instrumental in elucidating the structural details of this domain.

Conformational States of the GAK Kinase Domain

Crystal structures have revealed that the GAK catalytic domain can exist in different conformations.[3][7] An apo structure of GAK showed a dimeric, inactive state, which is mediated by an unusual interaction of the activation segment.[3][7] To capture different conformational states, single-chain antibodies known as nanobodies have been employed.[3]

-

Inactive Dimeric State: Co-crystallization with the nanobody NbGAK_4 trapped GAK in a dimeric arrangement similar to the apo structure.[3][7]

-

Active Monomeric State: In contrast, the nanobody NbGAK_1 captured a monomeric form of GAK with a well-ordered activation segment, which is representative of an active kinase.[3][7]

The ability to trap GAK in these distinct conformations is crucial for the rational design of inhibitors that can specifically target either the active or inactive state of the kinase.[3]

Available GAK Crystal Structures

Several crystal structures of the human GAK kinase domain, both in its apo form and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB).

| PDB ID | Description | Resolution (Å) |

| 4O38 | Crystal structure of the human cyclin G associated kinase (GAK) | - |

| 4C57 | GAK in complex with nanobody 1 and Wee1/Chk1 inhibitor | - |

| 4C58 | GAK in complex with nanobody 1 and indirubin E804 | - |

| 4C59 | GAK in complex with nanobody 4 | - |

| 4Y8D | Crystal structure of GAK complexed with a selective isothiazolo[5,4-b]pyridine inhibitor (12i) | 2.10 |

GAK's Role in Cellular Signaling

GAK is a central player in clathrin-mediated endocytosis (CME). It facilitates the binding of clathrin to the plasma membrane and the trans-Golgi network.[2][3] GAK recruits both clathrin and the adaptor protein complex 2 (AP-2) to the plasma membrane.[1] It phosphorylates the μ subunit of AP-2 (AP2M1) at residue T156, which enhances its binding to cargo proteins and promotes vesicle assembly and internalization.[1] The C-terminal J-domain of GAK interacts with Hsc70 to mediate the uncoating of clathrin baskets, a critical step in recycling the clathrin machinery.[6]

Down-regulation of GAK has been shown to have profound effects on receptor signaling, such as that of the epidermal growth factor receptor (EGFR).[8] This suggests that GAK's role extends beyond simple vesicle formation and uncoating, influencing the trafficking and signaling of key cellular receptors.[8]

Figure 1: GAK's role in clathrin-mediated endocytosis.

GAK Inhibitors and Their Binding Conformations

The development of potent and selective GAK inhibitors is an active area of research, driven by its potential as a therapeutic target. Several classes of inhibitors have been identified, and co-crystallization studies have provided detailed insights into their binding modes.

Classes of GAK Inhibitors

-

Isothiazolo[5,4-b]pyridines: This class of compounds has been identified as potent and selective GAK inhibitors, with some displaying low nanomolar binding affinity.[1][5] Co-crystallization experiments show that they act as type I ATP-competitive inhibitors.[1][5]

-

SGC-GAK-1: This compound is a potent and selective chemical probe for GAK with a Ki of 3.1 nM.[9] It has been instrumental in studying the cellular functions of GAK.[10]

-

4-Anilino-quin(az)olines: These inhibitors have been designed to target the water network within the GAK ATP-binding site, providing a strategy for achieving high potency and selectivity.[11][12]

-

Other Inhibitors: Several commercially available kinase inhibitors, such as the approved anticancer drug erlotinib, have been found to potently inhibit GAK, although often with significant off-target effects.[1][5]

Inhibitor Binding Mode

Structural studies have revealed that most GAK inhibitors bind in a typical type-I, ATP-competitive manner.[1][3] For example, the co-crystal structure of GAK with the isothiazolo[5,4-b]pyridine inhibitor 12i showed the compound binding to the ATP pocket with the helix αC and the DFG motif in an active conformation.[1] A key interaction observed was a hydrogen bond between the nitrogen of the isothiazolo moiety and the backbone amide of Cys126.[1] This interaction with a small gatekeeper residue may contribute to the inhibitor's selectivity for GAK.[1]

Quantitative Inhibitor Binding Data

The potency of GAK inhibitors is typically quantified by their dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Inhibitor | Type | Kd (nM) | Ki (nM) | IC50 (nM) |

| Erlotinib | EGFR/GAK Inhibitor | 3.4 | - | - |

| SGC-GAK-1 (Compound 11) | Selective GAK Probe | 1.9, 4.5 (ITC) | 3.1 | - |

| GAK inhibitor 49 | Selective GAK Inhibitor | - | 0.54 | 56 (cell) |

| Compound 12g | Isothiazolo[5,4-b]pyridine | - | - | - |

| Compound 12i | Isothiazolo[5,4-b]pyridine | - | - | - |

| BMT-090605 | AAK1/GAK Inhibitor | - | - | 60 |

| AAK1-IN-7 | AAK1/GAK Inhibitor | - | - | 80 (EC50) |

| AAK1-IN-8 | Pan-NAK Inhibitor | - | - | 190 (EC50) |

Note: Kd, Ki, and IC50 values are context-dependent and can vary based on the specific assay conditions. It is important to consult the primary literature for detailed experimental parameters.[13][14][15]

Experimental Protocols

Detailed experimental methodologies are critical for the successful structural and functional characterization of GAK and its inhibitors.

X-ray Crystallography of GAK

The determination of GAK's crystal structure, alone or in complex with inhibitors, generally follows these steps:

-

Protein Expression and Purification: The human GAK catalytic domain is typically expressed in an insect cell or E. coli system. For phasing, selenomethionine (SeMet)-labeled protein can be produced.[3] The protein is then purified to homogeneity using techniques like affinity and size-exclusion chromatography.[1][3]

-

Complex Formation (for co-crystallization): For inhibitor or nanobody complexes, the purified GAK is incubated with a molar excess of the inhibitor or nanobody. The resulting complex is often purified by size-exclusion chromatography to remove unbound components.[3]

-

Crystallization: The purified protein or complex is concentrated and subjected to crystallization screening using methods like sitting-drop or hanging-drop vapor diffusion.[3] Specific conditions, such as precipitant type, buffer pH, and temperature, are optimized to obtain diffraction-quality crystals. For example, apo-GAK crystals have been grown in 1.0 M succinic acid (pH 7.0) and 0.1 M Bis-Tris propane (pH 7.0).[3]

-

Data Collection and Processing: Crystals are cryoprotected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed and scaled using software packages like HKL3000.[3]

-

Structure Solution and Refinement: The structure is solved using methods like Multi-wavelength Anomalous Dispersion (MAD) for SeMet-labeled protein or molecular replacement if a homologous structure is available. The initial model is then refined using programs like REFMAC to improve its fit to the electron density map.[3]

Inhibitor Binding Affinity Assays

Several biophysical techniques can be used to quantitatively measure the binding affinity of inhibitors to GAK.

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (inhibitor) to a ligand (GAK) immobilized on the chip.

-

Methodology:

-

Purified GAK is immobilized onto a sensor chip (e.g., CM5 chip). The amount of immobilized protein is kept low to minimize mass transport limitations.[3]

-

Serial dilutions of the kinase inhibitor are prepared in a suitable running buffer.

-

The inhibitor solutions are injected over the sensor chip surface for a defined association time, followed by an injection of buffer alone for the dissociation phase.[3]

-

The resulting sensorgrams (response units vs. time) are processed, double-referenced for buffer effects and non-specific binding, and fitted to a suitable binding model (e.g., 1:1 Langmuir interaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology:

-

A solution of purified GAK is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor is loaded into the injection syringe.

-

The inhibitor is titrated into the GAK solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[10]

-

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:

-

Principle: This is a competition binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

-

Methodology:

-